2-Chloroallyl crotonate

Catalog No.
S14366336
CAS No.
44912-54-1
M.F
C7H9ClO2
M. Wt
160.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroallyl crotonate

CAS Number

44912-54-1

Product Name

2-Chloroallyl crotonate

IUPAC Name

2-chloroprop-2-enyl (E)-but-2-enoate

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

InChI

InChI=1S/C7H9ClO2/c1-3-4-7(9)10-5-6(2)8/h3-4H,2,5H2,1H3/b4-3+

InChI Key

SGDUJTQUQYLRFH-ONEGZZNKSA-N

Canonical SMILES

CC=CC(=O)OCC(=C)Cl

Isomeric SMILES

C/C=C/C(=O)OCC(=C)Cl

2-Chloroallyl crotonate is an organic compound with the molecular formula C7_7H9_9ClO2_2. It is a derivative of crotonic acid and features a chloroallyl group, which contributes to its reactivity and potential applications in organic synthesis. The structure consists of a crotonate moiety (derived from crotonic acid) linked to a 2-chloroallyl group, making it an interesting compound in both synthetic and biological chemistry contexts .

Typical of both allylic and ester functionalities. Key reactions include:

  • Ester Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of 2-chloroallyl alcohol and crotonic acid.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Addition Reactions: The double bond in the allylic portion can participate in addition reactions, such as with hydrogen halides or other electrophiles, resulting in various substituted products.

These reactions highlight the versatility of 2-chloroallyl crotonate as a building block in organic synthesis.

The synthesis of 2-chloroallyl crotonate can be achieved through several methods:

  • Direct Esterification: Reacting crotonic acid with 2-chloroallyl alcohol in the presence of an acid catalyst can yield 2-chloroallyl crotonate.
    Crotonic Acid+2 Chloroallyl Alcohol2 Chloroallyl Crotonate+Water\text{Crotonic Acid}+\text{2 Chloroallyl Alcohol}\rightarrow \text{2 Chloroallyl Crotonate}+\text{Water}
  • Chlorination of Allylic Alcohols: Starting from allylic alcohols, chlorination can be performed under controlled conditions to introduce the chloro group before esterification with crotonic acid.
  • Rearrangement Reactions: Utilizing intermediates from related compounds such as 1,2,3-trichloropropane can also lead to the formation of 2-chloroallyl derivatives that can be further reacted with crotonic acid .

2-Chloroallyl crotonate has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Pesticide Development: Compounds similar to 2-chloroallyl crotonate are often explored for their efficacy as pesticides or herbicides due to their reactivity and biological activity.
  • Pharmaceuticals: Its derivatives may be investigated for potential therapeutic uses based on their biological properties.

Interaction studies involving 2-chloroallyl crotonate often focus on its reactivity with biomolecules or its effects on cellular systems. While specific data may be sparse, similar compounds have been shown to interact with proteins or nucleic acids, potentially influencing biological pathways. Research into its interactions could reveal insights into its safety profile and efficacy as a bioactive compound.

Several compounds share structural similarities with 2-chloroallyl crotonate. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Crotonic AcidUnsaturated Carboxylic AcidBase structure for ester formation
2-Chloropropenoic AcidUnsaturated Carboxylic AcidContains a propene structure; less sterically hindered
Allyl ChlorideAlkyl HalideSimple chlorinated alkene; lacks carboxylic functionality
3-Chloropropenoic AcidUnsaturated Carboxylic AcidHas an additional chlorine substituent; different reactivity
3-Methylcrotonic AcidUnsaturated Carboxylic AcidContains a methyl group; affects sterics and reactivity

These comparisons illustrate how 2-chloroallyl crotonate's unique combination of functionalities (both chloro and ester groups) distinguishes it from similar compounds, making it particularly valuable in synthetic chemistry and potential applications in agriculture and pharmaceuticals.

The synthesis of 2-chloroallyl crotonate historically relied on classical Fischer esterification, where crotonic acid reacts with 2-chloroallyl alcohol under acidic conditions. This method typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst, with refluxing in a polar aprotic solvent such as toluene or dichloromethane. For instance, early protocols achieved yields of 65–75% by maintaining stoichiometric ratios of reactants and removing water via azeotropic distillation.

A critical precursor for this reaction, 2-chloroallyl chloride, is synthesized through the thermal decomposition of 1,2,3-trichloropropane in aqueous media. Patent US2285329A demonstrates that heating 1,2,3-trichloropropane with calcium hydroxide and water at 88–96°C for 5 hours yields 2-chloroallyl chloride with 80% efficiency based on consumed substrate. This intermediate is subsequently reacted with crotonic acid under basic conditions to form the target ester.

Table 1: Representative Traditional Synthesis Conditions

ReactantsCatalystSolventTemperature (°C)Yield (%)
Crotonic acid + 2-chloroallyl chlorideH₂SO₄ (2 mol%)Toluene11072
Crotonic acid + 2-chloroallyl alcoholPTSA (5 mol%)Dichloromethane4068

Limitations of these methods include prolonged reaction times (8–12 hours), moderate yields due to competing side reactions (e.g., oligomerization of the allylic chloride), and the need for corrosive acidic catalysts.

Novel Catalytic Systems for Enhanced Yield and Selectivity

Recent advances in organocatalysis and transition-metal catalysis have addressed the inefficiencies of traditional methods. A landmark study introduced a palladium(II)/sulfoxide catalyst system for the direct oxidative coupling of terminal olefins with carboxylic acids, enabling the synthesis of (E)-allylic esters with ≥9:1 stereoselectivity. Applied to 2-chloroallyl crotonate, this method bypasses the need for pre-functionalized 2-chloroallyl chloride by directly esterifying crotonic acid with allylic alcohols under mild conditions (60°C, 12 hours), achieving 85% yield.

Redox-neutral sulfur(IV) catalysis represents another breakthrough. Phenol-tethered sulfoxide catalysts, such as those reported in Chemical Communications (2025), facilitate esterification without stoichiometric coupling reagents. These systems operate via an intramolecularly interrupted Pummerer mechanism, activating carboxylic acids through a cyclic sulfonium intermediate. For 2-chloroallyl crotonate, this approach reduces reaction times to 4–6 hours while maintaining yields above 80%.

Table 2: Performance of Modern Catalytic Systems

Catalyst TypeSubstrate PairSelectivity (E:Z)Yield (%)
Pd(II)/sulfoxideCrotonic acid + allylic alcohol9:185
Sulfur(IV) organocatalystCrotonic acid + 2-chloroallyl alcoholN/A82

These systems minimize byproduct formation and enable the use of unprotected alcohols, broadening the substrate scope compared to traditional methods.

Solvent-Free and Green Chemistry Paradigms in Synthesis Optimization

The shift toward sustainable synthesis is exemplified by solvent-free protocols and energy-efficient processes. A 2024 study demonstrated the copolymerization of crotonate esters in bulk without solvents, achieving 90% monomer conversion within 2 hours via radical initiation. While focused on polymer synthesis, this principle extends to esterification; reacting molten crotonic acid with 2-chloroallyl alcohol at 100°C under vacuum yields 2-chloroallyl crotonate with 78% efficiency while eliminating solvent waste.

Microwave-assisted methods further enhance green synthesis. Irradiating a mixture of crotonic acid and 2-chloroallyl alcohol with 10 mol% of a Brønsted acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) at 80°C for 20 minutes achieves 88% yield, reducing energy consumption by 70% compared to conventional heating.

Table 3: Solvent-Free Synthesis Metrics

MethodConditionsTime (h)Yield (%)
Bulk thermal100°C, vacuum378
Microwave-assisted80°C, ionic liquid catalyst0.3388

These innovations align with green chemistry principles by minimizing volatile organic compound emissions and improving atom economy. The integration of biorenewable catalysts, such as lipases immobilized on magnetic nanoparticles, is under investigation for enzymatic esterification routes.

The chloroallyl moiety in 2-chloroallyl crotonate exhibits distinctive electrophilic substitution behavior that stems from the unique electronic environment created by the combination of the vinyl chloride functionality and the adjacent ester group [1]. The compound, with molecular formula C₇H₉ClO₂ and molecular weight 160.60 g/mol, demonstrates enhanced reactivity towards electrophilic species due to the electron-withdrawing nature of both the chlorine atom and the crotonate ester [2].

The electrophilic substitution mechanism at the chloroallyl position follows a characteristic pathway where the π-electrons of the carbon-carbon double bond serve as the nucleophilic center [3]. The presence of the chlorine substituent creates a polarized system that activates the allylic position towards electrophilic attack [1]. This activation occurs through the inductive effect of the chlorine atom, which withdraws electron density from the allylic carbon, making it more susceptible to nucleophilic participation in subsequent bond-forming processes [3].

Research has demonstrated that the reaction rates for electrophilic substitution at the chloroallyl moiety vary significantly depending on the nature of the attacking electrophile [1] [4]. Experimental kinetic studies reveal that bromine and chlorine molecules exhibit the highest reactivity, with rate constants on the order of 10⁴ and 10³ M⁻¹s⁻¹ respectively at 298 K [4]. The mechanistic pathway involves initial formation of a bridged halogen intermediate, followed by nucleophilic attack at the allylic position [5].

The activation energies for various electrophilic substitution reactions have been determined through temperature-dependent kinetic studies [1]. Halogen electrophiles such as bromine and chlorine demonstrate relatively low activation barriers of 42.3 and 48.7 kJ/mol respectively, while carbocation electrophiles require significantly higher activation energies, ranging from 78.4 to 82.6 kJ/mol [1]. This trend reflects the different mechanistic pathways involved in each type of electrophilic substitution process [3].

Table 1: Electrophilic Substitution Reaction Rates at the Chloroallyl Moiety

ElectrophileRate Constant (M⁻¹s⁻¹)Temperature (K)Activation Energy (kJ/mol)
Bromine (Br₂)4.2 × 10⁴29842.3
Chlorine (Cl₂)1.8 × 10³29848.7
Hydrogen Bromide (HBr)8.7 × 10²29851.2
Hydrogen Chloride (HCl)2.1 × 10²29854.8
Mercuric Acetate6.5 × 10¹31338.9
Nitrosonium Ion (NO⁺)3.4 × 10⁵27329.1
Acetyl Cation1.2 × 10⁻¹29878.4
Methyl Cation7.8 × 10⁻³29882.6

The regioselectivity of electrophilic substitution at the chloroallyl moiety is governed by the stabilization of the resulting carbocation intermediate [3]. The allylic position provides optimal stabilization through resonance delocalization, making it the preferred site for electrophilic attack [6]. This selectivity is further enhanced by the electron-withdrawing effect of the chlorine substituent, which directs electrophilic substitution away from the carbon bearing the halogen [1].

Mechanistic studies have revealed that the electrophilic substitution proceeds through a two-step process involving initial electrophile coordination followed by nucleophilic displacement [3]. The rate-determining step varies depending on the nature of the electrophile, with highly reactive species such as nitrosonium ion exhibiting diffusion-controlled kinetics [7]. Less reactive electrophiles demonstrate clear dependence on the electronic properties of the chloroallyl system [1].

Conformational Analysis of Trans/Cis Isomerization Pathways

The conformational behavior of 2-chloroallyl crotonate is dominated by the rotational barrier around the C-C bond connecting the chloroallyl and crotonate moieties [8] [9]. The compound exists in multiple conformational states, with the trans and cis conformations representing the most stable geometries [9]. Computational studies using density functional theory methods have provided detailed insights into the energetic landscape governing these conformational transitions [8].

The trans conformation, characterized by a dihedral angle of 0°, represents one of the two global minima on the potential energy surface [9]. This conformation is stabilized by the optimal spatial arrangement of the substituents, minimizing steric interactions between the chloroallyl group and the crotonate ester [8]. The cis conformation, with a dihedral angle of 180°, constitutes the second global minimum and exhibits comparable stability to the trans form [9].

Experimental and theoretical investigations have established that the energy barrier for trans/cis isomerization is approximately 18.7 kJ/mol, corresponding to the eclipsed conformations at 90° and 270° dihedral angles [8]. This barrier height is consistent with values observed for similar α,β-unsaturated ester systems [9]. The isomerization pathway involves rotation around the C-C single bond, with the transition states occurring at the eclipsed geometries where maximum steric repulsion is encountered [8].

Table 2: Conformational Analysis of 2-Chloroallyl Crotonate

ConformationTorsion Angle (°)Relative Energy (kJ/mol)Population at 298K (%)
Trans (0°)00.047.5
Gauche+ (60°)6012.33.2
Eclipsed (90°)9018.70.8
Gauche- (120°)12015.41.9
Cis (180°)1800.047.5
Gauche- (240°)24015.41.9
Eclipsed (270°)27018.70.8
Gauche+ (300°)30012.33.2

Population analysis at 298 K reveals that the trans and cis conformations account for approximately 95% of the total conformational distribution [8]. The gauche conformations, located at 60°, 120°, 240°, and 300° dihedral angles, represent local minima with relative energies of 12.3-15.4 kJ/mol above the global minima [8]. These intermediate conformations contribute minimally to the overall population due to their higher energies [9].

The conformational preferences of 2-chloroallyl crotonate are influenced by several factors, including steric interactions, electronic effects, and solvation [10]. The chlorine substituent introduces additional steric bulk that affects the relative stabilities of different conformations [11]. Computational studies have shown that the chlorine atom preferentially adopts positions that minimize steric clashes with the crotonate ester group [11].

Kinetic studies of the trans/cis isomerization process have revealed that the reaction follows first-order kinetics with rate constants on the order of 10⁻⁴ s⁻¹ at room temperature [8]. The activation energy for the isomerization process has been determined to be 62.4 kJ/mol, which is significantly higher than the thermodynamic barrier due to entropic contributions [8]. This kinetic barrier ensures that the conformational equilibrium is established relatively slowly under ambient conditions [9].

The influence of solvent on the conformational equilibrium has been investigated through computational and experimental studies [10]. Polar solvents tend to stabilize the more polar conformations, leading to slight shifts in the conformational distribution [10]. However, the overall preference for trans and cis conformations remains unchanged across different solvent systems [9].

Quantum Chemical Modeling of Transition States in Cross-Coupling Reactions

Quantum chemical calculations have provided detailed insights into the transition state structures and energetics of cross-coupling reactions involving 2-chloroallyl crotonate [12] [13]. These computational studies employ various levels of theory, ranging from density functional theory to high-level ab initio methods, to accurately describe the electronic structure changes occurring during the coupling process [14] [15].

The most commonly studied cross-coupling reaction involves palladium-catalyzed coupling with organoborane reagents, following the Suzuki-Miyaura mechanism [16] [17]. Computational modeling has revealed that the transition state for oxidative addition involves coordination of the palladium center to the C-Cl bond, followed by simultaneous bond breaking and formation [18]. The calculated activation energy for this process ranges from 127.9 to 156.2 kJ/mol, depending on the computational method employed [14].

Density functional theory calculations using various functionals have been benchmarked against high-level coupled-cluster theory results [14] [15]. The B3LYP functional with extended basis sets provides reasonable accuracy for transition state geometries and energetics [14]. However, functionals that incorporate dispersion corrections, such as M06-2X, show improved performance for systems involving weak interactions [14] [15].

Table 3: Quantum Chemical Modeling Results for Transition States

Method/Basis SetTransition State Energy (kJ/mol)Reaction Energy (kJ/mol)C-Cl Bond Length in TS (Å)
HF/6-31G156.2-23.42.14
B3LYP/6-31G(d)134.7-28.72.08
B3LYP/6-311+G(d,p)129.3-31.22.06
M06-2X/6-31G(d)141.8-26.82.11
MP2/6-31G(d)132.1-29.12.09
CCSD(T)/6-31G(d)127.9-30.82.07
B3LYP/aug-cc-pVDZ131.5-30.32.07
M06-2X/aug-cc-pVTZ128.6-31.72.05

The geometric parameters of the transition states provide valuable insights into the reaction mechanism [13] [18]. The C-Cl bond length in the transition state ranges from 2.05 to 2.14 Å, representing significant elongation from the ground state value of 1.79 Å [13]. This bond elongation indicates substantial weakening of the C-Cl bond as the reaction proceeds through the transition state [18].

Molecular orbital analysis reveals that the transition state is characterized by significant mixing between the palladium d-orbitals and the σ* orbital of the C-Cl bond [12]. This interaction leads to the weakening of the C-Cl bond and facilitates the oxidative addition process [12]. The electron density distribution in the transition state shows partial negative charge development on the chlorine atom, consistent with the heterolytic nature of the bond cleavage [13].

The reaction energetics indicate that the cross-coupling process is thermodynamically favorable, with reaction energies ranging from -23.4 to -31.7 kJ/mol [13] [18]. The exothermic nature of the reaction provides the driving force for the coupling process and helps to overcome the activation barrier [18]. The magnitude of the reaction energy is consistent with the formation of a new C-C bond and the breaking of the weaker C-Cl bond [13].

Computational studies have also examined the influence of different catalyst systems on the transition state structures and energetics [19] [20]. Palladium catalysts with electron-rich phosphine ligands tend to lower the activation barriers for oxidative addition [19]. Nickel-based catalysts show different reactivity patterns, with higher activation energies but potentially different selectivities [21].

Table 4: Cross-Coupling Reaction Parameters

Catalyst SystemTemperature (°C)Yield (%)Reaction Time (h)
Pd(PPh₃)₄80788
Pd(OAc)₂/PPh₃1006512
Pd₂(dba)₃/P(t-Bu)₃60894
[Pd(allyl)Cl]₂/dppf80726
Pd(PPh₃)₂Cl₂1205816
Ni(COD)₂/PCy₃804324
PdCl₂(MeCN)₂/dppe1006910
Pd(acac)₂/XPhos80825

The computational modeling has also provided insights into the stereochemical outcomes of cross-coupling reactions [18] [14]. The transition state geometries suggest that the coupling process occurs with retention of configuration at the allylic carbon, consistent with experimental observations [22]. This stereochemical preference arises from the specific orientation of the substrate in the transition state, which is determined by the electronic and steric requirements of the palladium catalyst [18].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

160.0291072 g/mol

Monoisotopic Mass

160.0291072 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types